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molecular formula C11H19F3N2O2Si2 B8747944 Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]- CAS No. 7057-43-4

Pyrimidine, 5-(trifluoromethyl)-2,4-bis[(trimethylsilyl)oxy]-

Cat. No. B8747944
M. Wt: 324.45 g/mol
InChI Key: XHBKWMUWFRURGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05532349

Procedure details

In 50 ml of hexamethyldisilazane, 6.16 g of 5-trifluoromethyluracil was suspended and then 0.22 ml of trimethylchlorosilane was added to the suspension, followed by heating the resulting mixture to reflux for 5 hours. After the reaction, the excess hexamethyldisilazane was removed by evaporation and the resultant was distilled in vacuum. All of the fractions of distillate obtained at about 60° C. under 1 mmHg were collected. Yield: 10.3 g
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[C:4](=[O:10])[NH:5][C:6](=[O:9])[NH:7][CH:8]=1.[CH3:13][Si:14]([CH3:17])([CH3:16])Cl>C[Si](C)(C)N[Si](C)(C)C>[F:12][C:2]([F:11])([F:1])[C:3]1[C:4]([O:10][Si:14]([CH3:17])([CH3:16])[CH3:13])=[N:5][C:6]([O:9][Si:14]([CH3:17])([CH3:16])[CH3:13])=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
6.16 g
Type
reactant
Smiles
FC(C=1C(NC(NC1)=O)=O)(F)F
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C[Si](N[Si](C)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating the resulting mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the excess hexamethyldisilazane was removed by evaporation
DISTILLATION
Type
DISTILLATION
Details
the resultant was distilled in vacuum
CUSTOM
Type
CUSTOM
Details
All of the fractions of distillate obtained at about 60° C. under 1 mmHg
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Name
Type
Smiles
FC(C=1C(=NC(=NC1)O[Si](C)(C)C)O[Si](C)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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